molecular formula C18H20O5 B5034947 cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5034947
M. Wt: 316.3 g/mol
InChI Key: SBCVCNJFTLMJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as COCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. COCA is a derivative of coumarin, a natural compound found in many plants that has been utilized in traditional medicine for its anti-inflammatory and anti-coagulant properties.

Mechanism of Action

The mechanism of action of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-coagulant effects in various in vitro and in vivo studies. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis, and prevent blood clotting.

Advantages and Limitations for Lab Experiments

One advantage of using cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively simple synthesis method and low cost compared to other compounds with similar properties. However, one limitation is the lack of studies on its toxicity and safety profile, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of this compound-based materials with unique properties for use in various applications. Another area of interest is the further exploration of this compound's anti-inflammatory and anti-cancer properties, with the goal of developing new therapies for these conditions. Additionally, more studies are needed to determine the safety and toxicity profile of this compound, which will be important for its potential use in medicinal applications.

Synthesis Methods

The synthesis of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of cyclohexanol with 4-methyl-7-hydroxycoumarin in the presence of acetic anhydride and a catalyst. The resulting product is a white crystalline powder with a melting point of 98-100°C.

Scientific Research Applications

Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In materials science, this compound has been utilized as a building block for the synthesis of novel polymers and materials. In agriculture, this compound has been studied for its potential as a natural pesticide.

Properties

IUPAC Name

cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCVCNJFTLMJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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